molecular formula C24H15F5Sn B094259 Stannane, (pentafluorophenyl)triphenyl- CAS No. 1058-08-8

Stannane, (pentafluorophenyl)triphenyl-

Cat. No. B094259
CAS RN: 1058-08-8
M. Wt: 517.1 g/mol
InChI Key: BGRCBDJIQNGVFO-UHFFFAOYSA-N
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Description

Stannane, (pentafluorophenyl)triphenyl- is a chemical compound that has been widely used in scientific research. It is a derivative of stannane, which is a compound that contains tin and hydrogen. The pentafluorophenyl group attached to the stannane molecule makes it highly reactive and useful in various applications. In

Mechanism Of Action

The mechanism of action of Stannane, (pentafluorophenyl)triphenyl- is based on its ability to transfer an electron to a substrate. This electron transfer can lead to the formation of a radical intermediate, which can then undergo further reactions. The pentafluorophenyl group attached to the stannane molecule enhances its reactivity by increasing the electron density on the tin atom.

Biochemical And Physiological Effects

Stannane, (pentafluorophenyl)triphenyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using Stannane, (pentafluorophenyl)triphenyl- in lab experiments include its high reactivity, versatility, and ease of handling. It can be used in various reactions and can be easily synthesized in high yield. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of Stannane, (pentafluorophenyl)triphenyl- in scientific research. One direction is the development of new synthetic methods using this compound as a reducing agent or a source of radicals. Another direction is the use of this compound in the synthesis of new materials with unique properties. Additionally, the application of Stannane, (pentafluorophenyl)triphenyl- in catalysis and coordination chemistry can be further explored. Finally, the toxicity and environmental impact of this compound should be studied in more detail to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of Stannane, (pentafluorophenyl)triphenyl- involves the reaction of stannane with pentafluorobenzene in the presence of a catalyst. The reaction takes place under high temperature and pressure, and the product is obtained in high yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

Stannane, (pentafluorophenyl)triphenyl- has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It is a highly reactive compound that can be used as a reducing agent, a source of radicals, and a ligand in coordination chemistry. It has also been used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.

properties

CAS RN

1058-08-8

Product Name

Stannane, (pentafluorophenyl)triphenyl-

Molecular Formula

C24H15F5Sn

Molecular Weight

517.1 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-triphenylstannane

InChI

InChI=1S/C6F5.3C6H5.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;3*1-5H;

InChI Key

BGRCBDJIQNGVFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Other CAS RN

1058-08-8

Origin of Product

United States

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